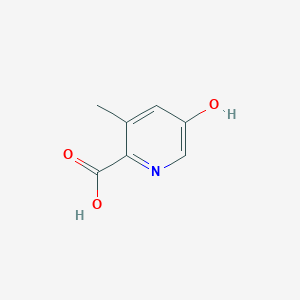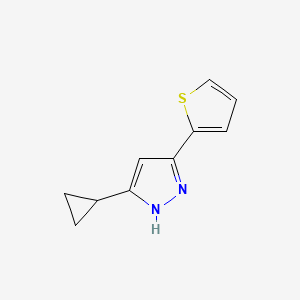
5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
“5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” is a synthetic compound. It’s a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a cyclopropyl group and a thiophen-2-yl group .Scientific Research Applications
Anticancer Properties
- Pyrazole derivatives, including those related to 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole, have been synthesized and evaluated for their potential as antiproliferative agents. A study by Ananda et al. (2017) demonstrated that certain pyrazole compounds exhibited significant cytotoxic effects against breast cancer and leukemic cells, suggesting their potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).
- Nițulescu et al. (2015) designed new pyrazole derivatives as inhibitors of cell cycle kinases. These compounds showed apoptotic effects in human cancer cells, with one compound in particular, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]carbamothioyl]-4-chloro-benzamide, showing promise as an anticancer drug (Nițulescu et al., 2015).
- Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Antimicrobial and Antidepressant Activities
- Mathew et al. (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which exhibited antidepressant activity. These compounds, particularly 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, showed significant reduction in immobility time in tests, suggesting antidepressant potential (Mathew et al., 2014).
- M. Rani and Y. Mohamad (2014) investigated the antibacterial activity of pyrazoline derivatives, finding that some compounds exhibited promising antibacterial activity compared to standard antibiotics (Rani & Mohamad, 2014).
Other Applications
- Varma et al. (2020) explored the interaction of Re(I) metal complexes with DNA and their cytotoxicity, which included compounds with pyrazole derivatives. These compounds showed potential as antiproliferative agents, suggesting applications in cancer treatment (Varma et al., 2020).
- Prabhudeva et al. (2017) synthesized thiophene-appended pyrazoles with anti-inflammatory and radical scavenging properties. This study highlights the potential use of these compounds in treating inflammatory diseases and infections (Prabhudeva et al., 2017).
Properties
IUPAC Name |
5-cyclopropyl-3-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-10(13-5-1)9-6-8(11-12-9)7-3-4-7/h1-2,5-7H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXDQWNVSBLQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



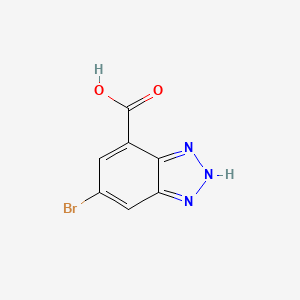
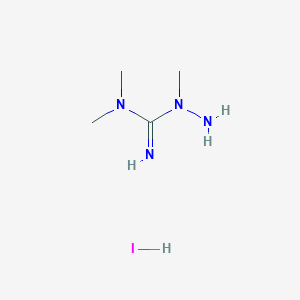
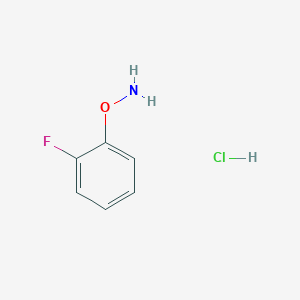

![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)
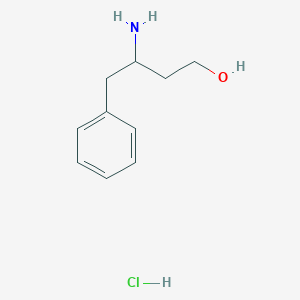


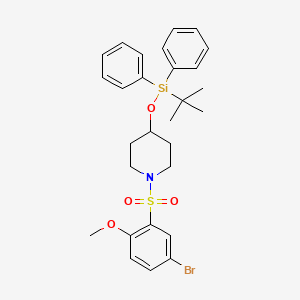

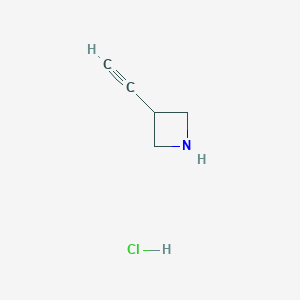
![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)
